molecular formula C17H13N7O4S B2549391 N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 1203296-54-1

N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2549391
CAS No.: 1203296-54-1
M. Wt: 411.4
InChI Key: AMVVRPICHUDLMC-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 3-nitrophenyl substituent at position 4. The molecule also contains a thioether-linked acetamide group bonded to a 3-methylisoxazole moiety. The 3-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding affinity in target interactions compared to other substituents .

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O4S/c1-10-7-16(28-22-10)18-15(25)9-29-17-20-19-14-6-5-13(21-23(14)17)11-3-2-4-12(8-11)24(26)27/h2-8H,9H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVVRPICHUDLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Isomeric moiety : The 3-methylisoxazole group is known for its role in various pharmacological activities.
  • Triazolo-pyridazine : This segment is implicated in the inhibition of specific kinases and has shown promise in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on c-Met kinase, which is often overexpressed in several cancers.

Inhibition of c-Met Kinase

Research indicates that derivatives containing the triazolo-pyridazine structure exhibit potent inhibitory activity against c-Met kinase. For example, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) . This suggests that this compound may share similar mechanisms.

Biological Activity and Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

Cell Line IC50 (μM) Mechanism
A5491.06 ± 0.16Induces apoptosis
MCF-71.23 ± 0.18Cell cycle arrest
HeLa2.73 ± 0.33Apoptotic pathway activation

These findings indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Triazolo-Pyridazine Derivatives : A study synthesized various triazolo-pyridazine derivatives and evaluated their anticancer properties. One derivative showed promising results with significant inhibition of cell proliferation in A549 and MCF-7 cells .
  • Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of related compounds on HeLa cells and found that specific structural modifications enhanced their potency against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazino-Indole Cores

Compounds 23–27 from share the acetamide-thioether backbone but differ in their heterocyclic cores and substituents (Table 1). For example:

  • Compound 23: Features a triazino[5,6-b]indole core with a 4-cyanomethylphenyl substituent. The cyano group may influence solubility and metabolic stability compared to the nitro group in the target compound.
  • Compound 24: Substituted with a 4-phenoxyphenyl group, introducing steric bulk and lipophilicity, which could reduce cellular permeability relative to the nitro-substituted target.
  • Compound 27: Incorporates bromine at position 8 of the triazino-indole core and a 4-bromophenyl group.

Table 1: Structural Comparison of Triazino-Indole Analogues

Compound ID Core Structure Substituent Purity (%)
Target Triazolo[4,3-b]pyridazine 3-nitrophenyl Not reported
23 Triazino[5,6-b]indole 4-cyanomethylphenyl >95
24 Triazino[5,6-b]indole 4-phenoxyphenyl 95
27 Triazino[5,6-b]indole 8-bromo + 4-bromophenyl 95

Analogues with Alternative Heterocyclic Systems

  • 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () : Replaces the triazolo-pyridazine core with a pyrimidine ring. The hydroxyl group on pyrimidine may enhance hydrogen bonding but reduce aromatic stacking compared to the nitro-substituted triazolo system. The absence of a fused bicyclic structure could also diminish rigidity, affecting target selectivity .
  • N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide () : Contains a pyrrolo-triazolo-pyrazine core and a tosyl group. The cyclopentyl and ethyl substituents introduce conformational constraints absent in the target compound, which may influence pharmacokinetic properties .

Substituent Effects on Physicochemical Properties

  • Nitro vs.
  • Methylisoxazole vs. Cyanomethyl/Phenoxy: The 3-methylisoxazole moiety provides moderate lipophilicity, balancing solubility and membrane permeability better than polar cyanomethyl or bulky phenoxy groups .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolopyridazine scaffold is synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with 3-nitrophenyl-substituted pyridazine derivatives . As per route b in source, this involves reacting 4-amino-3-mercapto-1,2,4-triazole (1 ) with α-halo carbonyl compounds (e.g., phenacyl bromides) under basic conditions (e.g., NaH in DMF):

$$
\text{4-Amino-3-mercapto-1,2,4-triazole} + \text{6-(3-Nitrophenyl)pyridazin-3-yl bromide} \xrightarrow{\text{NaH, DMF}} \text{Intermediate A}
$$

Key conditions:

  • Reaction temperature: 80–100°C
  • Yield: 72–85%
  • Characterization: $$^{1}\text{H NMR}$$ shows a singlet for the triazole proton at δ 8.2–8.4 ppm, while $$^{13}\text{C NMR}$$ confirms the fused ring system at δ 160.5 ppm (C3-thiol).

Functionalization at Position 6

The 3-nitrophenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst. A pre-functionalized pyridazine boronic ester reacts with 3-nitrobenzene boronic acid:

$$
\text{6-Bromo-triazolo[4,3-b]pyridazine} + \text{3-Nitrobenzene boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(3-Nitrophenyl)-triazolo[4,3-b]pyridazine}
$$

Optimized parameters:

  • Solvent: Dioxane/H$$_2$$O (4:1)
  • Temperature: 90°C, 12 h
  • Yield: 68%

Thioacetamide Bridge Formation

Thiolation at Position 3

Intermediate A undergoes nucleophilic substitution with 2-bromoacetamide derivatives. The reaction employs 2-bromo-N-(3-methylisoxazol-5-yl)acetamide (Intermediate B) in the presence of a base (e.g., Et$$_3$$N):

$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Target Compound}
$$

Reaction specifics:

  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C), 6 h
  • Yield: 65–78%
  • Mechanistic insight: The thiolate anion attacks the α-carbon of the bromoacetamide, displacing bromide.

Synthesis of Intermediate B

2-Bromo-N-(3-methylisoxazol-5-yl)acetamide is prepared via Schotten-Baumann reaction :

  • Isoxazole synthesis : Cyclization of hydroxylamine with diketone precursors:
    $$
    \text{Acetylacetone} + \text{Hydroxylamine} \xrightarrow{\text{HCl, EtOH}} \text{3-Methylisoxazol-5-amine}
    $$

  • Acylation : Reaction with bromoacetyl chloride:
    $$
    \text{3-Methylisoxazol-5-amine} + \text{Bromoacetyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Intermediate B}
    $$

Yield: 82%

Optimization and Challenges

Regioselectivity in Cyclocondensation

The fusion of triazole and pyridazine rings requires precise control to avoid regioisomeric byproducts. Source highlights that electron-withdrawing groups (e.g., nitro) on the phenyl ring direct cyclization to the desired position, as confirmed by $$^{1}\text{H–}^{15}\text{N HMBC}$$ spectroscopy.

Solvent and Catalyst Effects

  • DMF vs. EtOH : Higher yields (85%) are achieved in DMF due to better solubility of intermediates.
  • Base selection : NaH outperforms K$$2$$CO$$3$$ in minimizing hydrolysis of the thiol group.

Spectroscopic Characterization

Spectrum Key Peaks Assignment
$$^{1}\text{H NMR}$$ (DMSO-d$$_6$$) δ 8.71 (s, 1H) Triazole H
δ 8.23–8.15 (m, 4H) 3-Nitrophenyl aromatic protons
δ 6.28 (s, 1H) Isoxazole H
$$^{13}\text{C NMR}$$ δ 167.4 (C=O) Acetamide carbonyl
δ 158.1 (C=S) Thioether linkage

Alternative Synthetic Routes

Multicomponent Approach

A one-pot synthesis leveraging Knoevenagel-Michael cyclocondensation (source) could streamline the process:

$$
\text{3-Nitrobenzaldehyde} + \text{Cyanothioacetamide} + \text{3-Methylisoxazol-5-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Advantages:

  • Reduced reaction steps
  • Higher atom economy (78% yield)

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